Irinotecan
Description
This compound is a topoisomerase inhibitor used for chemotherapy. It is a water-soluble analogue of [camptothecin], which is extracted from the Chinese tree Camptotheca acuminate. The bis-piperidine side chain in the structure of this compound bestows enhanced water solubility. As an anticancer drug, this compound was first commercially available in Japan in 1994 to treat various cancers such as lung, cervical and ovarian cancer. Approved by the FDA in 1996, this compound is used to treat colorectal cancer and pancreatic adenocarcinoma. This compound liposome was approved by the FDA in February 2024. The active metabolite SN-38 is also a potent inhibitor of DNA topoisomerase I. Both this compound and SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis. This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death.
This compound is a Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.
This compound has been reported in Taiwanofungus camphoratus and Glycyrrhiza glabra with data available.
This compound is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. this compound, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound this compound, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for this compound to exert its cytotoxic effects, it is classified as an S-phase-specific agent.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 7 approved and 148 investigational indications. This drug has a black box warning from the FDA.
A semisynthetic camptothecin derivative that inhibits DNA TOPOISOMERASE I to prevent nucleic acid synthesis during S PHASE. It is used as an antineoplastic agent for the treatment of COLORECTAL NEOPLASMS and PANCREATIC NEOPLASMS.
See also: Topotecan (related); 7-Ethyl-10-Hydroxycamptothecin (narrower); this compound Hydrochloride (active moiety of) ... View More ...
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQSNNFCGGAFS-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041051 | |
| Record name | Irinotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.07e-01 g/L | |
| Record name | Irinotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Pale yellow powder | |
CAS No. |
97682-44-5, 100286-90-6 | |
| Record name | Irinotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97682-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irinotecan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097682445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irinotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | irinotecan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Irinotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-7-ethyl-10-hydroxycamptothecine 10-[1,4â??-bipiperidine]-1â??-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRINOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7673326042 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IRINOTECAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 222 - 223 °C | |
| Record name | Irinotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRINOTECAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Irinotecan: Mechanisms of Action and Cellular Biology
Metabolic Pathways and Active Metabolite Generation
Irinotecan as a Prodrug and Conversion to SN-38
This compound (CPT-11) functions as a prodrug, meaning it requires metabolic conversion within the body to yield its pharmacologically active form, SN-38 (7-ethyl-10-hydroxycamptothecin). pharmgkb.orgnih.govdovepress.comnih.govufl.eduaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netoncotarget.com SN-38 is considerably more potent than the parent compound, exhibiting 100 to 1,000 times greater cytotoxic activity. nih.govdovepress.comaacrjournals.orgoncotarget.com This conversion primarily occurs in the liver, although intestinal tissues also contribute. pharmgkb.orgaacrjournals.orgaacrjournals.org The efficiency of this conversion can be low in humans, with only approximately 2% to 8% of the administered this compound dose being converted to SN-38, leading to significant inter-patient variability. dovepress.comaacrjournals.org
Carboxylesterase Enzymes (CES1, CES2) in SN-38 Formation
The critical step of hydrolyzing this compound to SN-38 is primarily mediated by carboxylesterase enzymes (CES). pharmgkb.orgufl.eduaacrjournals.orgaacrjournals.orgresearchgate.nettaylorandfrancis.comresearchgate.netnih.gov Specifically, human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are the key isoforms involved in this bioactivation. pharmgkb.orgresearchgate.nettaylorandfrancis.comresearchgate.netnih.gov CES2, in particular, demonstrates a high affinity for this compound and is abundantly expressed in both the liver and intestine. aacrjournals.orgtaylorandfrancis.comresearchgate.netnih.gov While both CES1 and CES2 contribute to SN-38 formation, their relative contributions can vary depending on the tissue, with CES2 being the primary intestinal esterase for this compound hydrolysis. nih.gov
SN-38 Glucuronidation by UGT1A1 for Inactivation
Following its formation, the active metabolite SN-38 undergoes a crucial detoxification pathway: glucuronidation. pharmgkb.orgnih.govnih.govufl.eduresearchgate.netoncotarget.comnih.govnih.govpnas.orgpnas.orgascopubs.org This process converts the highly potent SN-38 into a largely inactive and more water-soluble conjugate, SN-38 glucuronide (SN-38G), which can then be readily excreted from the body. pharmgkb.orgnih.govufl.edunih.govpnas.org The primary enzyme responsible for this glucuronidation is UDP-glucuronosyltransferase 1A1 (UGT1A1). pharmgkb.orgnih.govnih.govufl.eduresearchgate.netoncotarget.comnih.govnih.govpnas.orgascopubs.org Other UGT1A isoforms, such as UGT1A9, UGT1A6, and UGT1A7, have also been reported to contribute to SN-38G formation, though UGT1A1 is considered the major player. pharmgkb.orgresearchgate.netoncotarget.comnih.govascopubs.org Genetic variations in the UGT1A1 gene, such as the UGT1A128 allele, can lead to reduced enzyme activity, impacting SN-38 glucuronidation rates and potentially increasing exposure to the active metabolite. nih.govoncotarget.compnas.orgcpicpgx.org Approximately 70% of SN-38 is converted to SN-38G, which possesses only about 1/100th of the antitumor activity of SN-38. pharmgkb.org
Role of CYP3A4 and CYP3A5 in this compound Metabolism
In addition to hydrolysis by carboxylesterases, this compound also undergoes oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5. pharmgkb.orgnih.govresearchgate.netaacrjournals.orgspandidos-publications.comnih.gov These enzymes convert this compound into inactive metabolites, such as 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC) and 7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin (NPC). pharmgkb.orgnih.govresearchgate.nettaylorandfrancis.comspandidos-publications.comnih.gov This oxidative pathway competes with the activation pathway to SN-38. pharmgkb.orgnih.gov While APC is generally considered inactive, NPC can be further hydrolyzed by CES1 and CES2 to form SN-38. pharmgkb.orgresearchgate.nettaylorandfrancis.com CYP3A4 is preferentially involved in the metabolism of this compound compared to CYP3A5, although both contribute to the formation of inactive metabolites. aacrjournals.orgnih.gov
Influence of Gut Microbiota on SN-38 Re-activation
A significant factor complicating this compound's pharmacology is the influence of the gut microbiota on SN-38 re-activation. pharmgkb.orgufl.eduaacrjournals.orgresearchgate.netresearchgate.netnih.govnih.govpnas.orgmdpi.comtandfonline.comresearchgate.net After SN-38G is formed in the liver and excreted into the intestinal lumen via bile, it can encounter bacterial beta-glucuronidase (GUS) enzymes. pharmgkb.orgresearchgate.netnih.govpnas.orgmdpi.comtandfonline.comresearchgate.net These microbial enzymes are capable of deconjugating SN-38G, effectively reversing the host's detoxification process and reactivating SN-38 within the gastrointestinal (GI) lumen. pharmgkb.orgresearchgate.netnih.govpnas.orgmdpi.comtandfonline.comresearchgate.net This re-activation of SN-38 in the gut contributes to localized GI toxicity, including severe diarrhea, which is a dose-limiting side effect of this compound therapy. pharmgkb.orgufl.eduaacrjournals.orgnih.govpnas.orgmdpi.comtandfonline.comresearchgate.net
Cellular Response to this compound-Induced DNA Damage
The cytotoxic effect of this compound is primarily exerted by its active metabolite, SN-38, through its action as a topoisomerase I inhibitor. pharmgkb.orgnih.govufl.eduresearchgate.netcuanschutz.edunih.govspandidos-publications.comnih.gov Topoisomerase I is an enzyme crucial for DNA replication, transcription, and repair, as it relieves torsional strain in DNA by creating transient single-strand breaks. nih.gov SN-38 binds to and stabilizes the topoisomerase I-DNA cleavable complex, preventing the re-ligation of DNA single-strand breaks (SSBs). ufl.eduresearchgate.netnih.govnih.gov
When DNA replication forks encounter these stabilized cleavable complexes, the replication process stalls and collapses, leading to the conversion of SSBs into highly toxic double-strand breaks (DSBs). ufl.eduresearchgate.netcuanschutz.edunih.govnih.gov These DSBs are potent triggers of cellular damage and ultimately lead to programmed cell death (apoptosis). researchgate.netnih.govspandidos-publications.com Cancer cells, with their typically higher rates of replication, are preferentially targeted by this compound due to this mechanism. cuanschutz.edu
The induction of DNA damage by SN-38 activates intrinsic DNA damage response (DDR) pathways within the cell. researchgate.netspandidos-publications.com These pathways involve key kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which recognize DNA damage and initiate a cascade of signaling events. researchgate.netspandidos-publications.comnih.gov Activated ATM and ATR then phosphorylate downstream targets, including checkpoint kinases (CHK1 and CHK2), which play a role in cell cycle arrest to allow for DNA repair or to initiate apoptosis if the damage is irreparable. researchgate.netspandidos-publications.comnih.gov Despite the cell's repair mechanisms, this compound-induced DNA damage, particularly DSBs, can overwhelm these systems, leading to cell death. cuanschutz.edunih.gov Higher levels of this compound-induced DNA damage have been correlated with greater cell kill in in vitro studies and improved clinical response. nih.gov
DNA Damage Response (DDR) Signaling Activation
This compound's primary mechanism of action involves its active metabolite, SN-38, which inhibits Topoisomerase I. nih.govwikipedia.orgwikipedia.org Topoisomerase I is an enzyme vital for maintaining DNA integrity during replication and transcription by catalyzing the transient breaking and rejoining of single DNA strands to relieve supercoiling. wikipedia.orgwikipedia.org By binding to the Topo I-DNA complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.govwikipedia.orgwikipedia.orgnih.govwikipedia.org
The formation of these DNA breaks triggers the activation of the DNA Damage Response (DDR) signaling pathway within cancer cells. nih.govnih.govwikipedia.orguniprot.org This activation is a critical cellular mechanism to detect and respond to DNA lesions, aiming to maintain genomic stability. wikipedia.org this compound-induced DNA damage leads to potent G2/M phase arrest, which is a cell cycle checkpoint that halts cell division, allowing time for DNA repair or initiating apoptosis if the damage is irreparable. genecards.org The activation of DDR signaling is a key contributor to this compound's cytotoxic effects, as cancer cells attempting to repair the damage become vulnerable to further insults, eventually undergoing apoptosis. nih.gov
Role of ATM-CHK2-TP53 Pathway
The ATM-CHK2-TP53 pathway represents a central signaling transduction cascade activated in cells that accumulate double-strand breaks (DSBs) in response to this compound treatment. wikipedia.orggenecards.org ATM (Ataxia-Telangiectasia Mutated) is a serine/threonine protein kinase that is rapidly recruited and activated by DNA double-strand breaks. wikipedia.org Once activated, ATM phosphorylates several key proteins, including CHK2 (Checkpoint Kinase 2), which initiate the DNA damage checkpoint. wikipedia.orgwikipedia.org
CHK2, a tumor suppressor gene, is a serine-threonine kinase that plays a crucial role in cell cycle arrest, DNA repair, or apoptosis in response to DNA damage. wikipedia.org Phosphorylation of CHK2 by ATM at Thr68 activates CHK2. wikipedia.orggenecards.org Activated CHK2, in turn, phosphorylates and stabilizes the tumor suppressor protein TP53 (tumor protein p53). nih.govwikipedia.orguniprot.orgnih.gov TP53, often referred to as the "Guardian of the Genome," controls various cellular tumor suppressor pathways, including cell cycle arrest, apoptosis, and cellular senescence, in response to genomic damage and cellular stress. atlasgeneticsoncology.orgharvard.edu The activation and stabilization of TP53 are crucial for mediating the downstream effects of this compound, leading to the induction of pro-apoptotic genes. uniprot.orgnih.gov
Induction of Pro-apoptotic Gene Expression (e.g., BAX, NOXA, PUMA)
The activation of the TP53 pathway by this compound-induced DNA damage leads to the transcriptional upregulation of several pro-apoptotic genes. uniprot.orgnih.govrcsb.org These genes are members of the BCL-2 family, which are critical regulators of apoptosis, or programmed cell death. nih.govnih.gov Key examples include BAX, NOXA, and PUMA. uniprot.orgnih.govrcsb.org
BAX (BCL2 Associated X, Apoptosis Regulator) : BAX is a pro-apoptotic protein that, upon activation, undergoes conformational changes and oligomerizes to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately executing apoptosis. uniprot.orgensembl.org
NOXA (Phorbol-12-myristate-13-acetate-induced protein 1) : NOXA is a BH3-only protein that promotes apoptosis by inhibiting anti-apoptotic BCL-2 family members, particularly MCL-1, thereby releasing other pro-apoptotic proteins like BAX and BAK. nih.govnih.gov Upregulation of NOXA is a significant mechanism by which this compound induces apoptosis. nih.gov
PUMA (p53 up-regulated modulator of apoptosis, also known as BBC3) : PUMA is another BH3-only protein whose expression is significantly upregulated in a TP53-dependent manner following DNA damage. uniprot.orgrcsb.org PUMA directly binds to anti-apoptotic BCL-2 family proteins, such as BCL-xL and BCL-2, neutralizing their inhibitory effects on BAX and BAK, thus promoting mitochondrial outer membrane permeabilization and apoptosis. uniprot.orgrcsb.orgnih.gov
The coordinated upregulation of these pro-apoptotic genes by the activated TP53 pathway contributes significantly to the cell death induced by this compound in cancer cells.
Proteasome Degradation of Topoisomerase I
While this compound's primary action is to trap Topoisomerase I on DNA, leading to DNA breaks, the cellular response to these trapped complexes also involves the proteasomal degradation of Topoisomerase I. atlasgeneticsoncology.org The formation of the cleavable drug-Topo I-DNA complex disables the re-ligation of the nicked DNA strand and prevents Topoisomerase I release. wikipedia.orgwikipedia.org These covalently trapped Topoisomerase I protein-linked DNA breaks (PDBs) are irreversible, and their removal is essential for subsequent DNA repair processes to proceed. atlasgeneticsoncology.org
Studies have shown that Topoisomerase I is ubiquitinated and subsequently degraded by the ubiquitin-proteasomal pathway (UPP) in response to this compound (specifically its active metabolite SN-38). wikipedia.org This proteasomal degradation of Topoisomerase I is a crucial aspect of the cellular response to this compound-induced damage. Interestingly, rapid Topoisomerase I degradation has been associated with this compound resistance in some contexts, suggesting that the efficiency of this degradation pathway can influence treatment outcomes. wikipedia.org The deregulated DNA-PKcs kinase cascade has been shown to determine the rate of Topoisomerase I degradation, with constant activation leading to higher basal levels of phosphorylated Topoisomerase I and rapid degradation, contributing to this compound resistance. wikipedia.org
Mechanisms of Irinotecan Resistance in Neoplasia
Drug Efflux Pump Overexpression
A primary mechanism by which cancer cells develop resistance to irinotecan is through the overexpression of drug efflux pumps. mdpi.comnih.gov These pumps are transmembrane proteins that actively transport chemotherapeutic agents out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. researchgate.net
ATP-Binding Cassette (ABC) Transporters (ABCB1, ABCG2, ABCC1/MRP1, ABCC2/MRP2)
The ATP-binding cassette (ABC) superfamily of transporters plays a pivotal role in mediating multidrug resistance. mdpi.comnih.gov These proteins utilize the energy from ATP hydrolysis to efflux a wide range of substrates, including this compound and its active metabolite, SN-38. youtube.com Several members of this family have been implicated in this compound resistance:
ABCB1 (P-glycoprotein/MDR1): This was one of the first ABC transporters identified and is known to confer resistance to a broad spectrum of chemotherapeutic drugs. nih.gov While it can transport this compound, its role in resistance to this specific agent is considered less significant compared to other transporters. mdpi.comnih.gov
ABCG2 (Breast Cancer Resistance Protein/BCRP): Overexpression of ABCG2 is a major factor in this compound resistance. mdpi.comnih.gov It efficiently effluxes both this compound and, particularly, its more potent metabolite, SN-38. nih.govresearchgate.netfrontiersin.org Studies have shown that cancer cells overexpressing ABCG2 can exhibit significantly higher levels of resistance to SN-38. mdpi.comnih.gov
ABCC1 (Multidrug Resistance-Associated Protein 1/MRP1) and ABCC2 (Multidrug Resistance-Associated Protein 2/MRP2): These transporters are also involved in the efflux of this compound and its metabolites. researchgate.netmdpi.com Their overexpression contributes to the reduced intracellular accumulation of the drug, thereby diminishing its cytotoxic effects. researchgate.net
| Transporter | Alias | Role in this compound Resistance |
|---|---|---|
| ABCB1 | P-glycoprotein/MDR1 | Contributes to efflux of this compound, but generally considered less significant than ABCG2. mdpi.comnih.gov |
| ABCG2 | Breast Cancer Resistance Protein/BCRP | A primary mediator of this compound resistance through the potent efflux of its active metabolite, SN-38. mdpi.comnih.govresearchgate.netfrontiersin.org |
| ABCC1 | Multidrug Resistance-Associated Protein 1/MRP1 | Involved in the efflux of this compound and its metabolites, contributing to reduced intracellular drug levels. researchgate.netmdpi.com |
| ABCC2 | Multidrug Resistance-Associated Protein 2/MRP2 | Participates in the transport of this compound and its metabolites out of the cancer cell. researchgate.netmdpi.com |
Role of ABCG2 in Acquired Resistance
Acquired resistance to this compound is frequently associated with the upregulation of ABCG2 expression. nih.gov In vitro studies have demonstrated that continuous exposure of cancer cell lines to SN-38 leads to the selection of cells with amplified ABCG2 gene and protein expression. nih.govgibsononcology.com This overexpression results in a markedly decreased intracellular accumulation of SN-38. nih.govgibsononcology.com Furthermore, inhibition of ABCG2 function can restore sensitivity to the drug in resistant cells, confirming its direct involvement in acquired resistance. nih.govgibsononcology.com Clinical evidence also suggests a role for ABCG2 in the development of this compound resistance in vivo, as increased ABCG2 mRNA levels have been observed in hepatic metastases of colorectal cancer patients after this compound-based chemotherapy. nih.govnih.gov
Alterations in Drug Target (Topoisomerase I)
Modifications to the molecular target of this compound, topoisomerase I (Top1), represent another significant mechanism of resistance. nih.govmdpi.comnih.gov These alterations can prevent the drug from effectively binding to and stabilizing the Top1-DNA complex.
Mutations in Topoisomerase I
Mutations within the TOP1 gene can lead to structural changes in the topoisomerase I enzyme that reduce its affinity for this compound or alter its catalytic activity. nih.govmdpi.com These mutations can interfere with the drug's ability to trap the enzyme on the DNA, thereby preventing the formation of cytotoxic DNA lesions. mdpi.commdpi.com The development of resistance through this mechanism is an adaptive process that can occur under the selective pressure of chemotherapy. nih.govmdpi.com
Reduced Topoisomerase I Expression Levels
A decrease in the cellular levels of topoisomerase I is a well-documented mechanism of resistance to camptothecins, including this compound. nih.govresearchgate.net Lower expression of the enzyme results in fewer Top1-DNA complexes available for the drug to stabilize, leading to a reduction in drug-induced DNA damage and subsequent cell death. nih.govresearchgate.net Studies in breast cancer cell lines with acquired resistance to SN-38 have shown a downregulation of Top1 as a key characteristic of the resistant phenotype. eur.nl
| Alteration | Mechanism of Resistance | Research Findings |
|---|---|---|
| Mutations in Topoisomerase I | Structural changes in the enzyme reduce its affinity for this compound, preventing the stabilization of the Top1-DNA complex. nih.govmdpi.commdpi.com | Mutations can arise as an adaptive response to chemotherapy, conferring resistance. nih.govmdpi.com |
| Reduced Topoisomerase I Expression | Fewer Top1-DNA complexes are available for drug interaction, leading to decreased DNA damage. nih.govresearchgate.net | Resistant breast cancer cell lines have been shown to exhibit Top1 downregulation. eur.nl |
Enhanced DNA Damage Repair Mechanisms
The cytotoxic effects of this compound are ultimately a consequence of the formation of double-strand DNA breaks. nih.govmdpi.comnih.gov Therefore, an enhanced capacity of cancer cells to repair this damage can lead to resistance. nih.govresearchgate.net The DNA damage response is a complex network of pathways that detect and repair various types of DNA lesions. researchgate.net In the context of this compound resistance, the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways, which are responsible for repairing double-strand breaks, are of particular importance. nih.gov Research has shown that this compound-resistant cells can exhibit an improved ability to repair these breaks. researchgate.net For instance, studies have observed that resistant clones display a significantly faster decline in RAD51 foci, a specific marker for HR, following this compound treatment, indicating a more efficient repair process. researchgate.net This enhanced repair capacity allows cancer cells to survive the DNA damage induced by this compound, thereby contributing to therapeutic failure. cuanschutz.edu
Homologous Recombination Repair
This compound's cytotoxic effect is primarily mediated by its active metabolite, SN-38, which stabilizes the complex between topoisomerase I (TOP1) and DNA, leading to DNA single-strand breaks. These can be converted into lethal double-strand breaks (DSBs) during DNA replication. nih.govbiorxiv.orgbiorxiv.org Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for the repair of these DSBs.
Recent studies have unveiled a novel mechanism of this compound resistance involving the evolution of cancer cells through mutations guided by TOP1 cleavage sites. nih.govbiorxiv.orgnih.gov It has been observed that cancer cells may possess a higher number of TOP1 cleavage sites compared to normal cells, rendering them more susceptible to this compound. nih.govnih.govresearchgate.net However, upon initial exposure to the drug, HR-mediated repair of DSBs at these sites can lead to the gradual accumulation of mutations. nih.govbiorxiv.orgnih.gov These mutations can revert the "cancer-specific" cleavage-sensitive sequences back to a "normal" cleavage-resistant state. nih.govbiorxiv.orgnih.govresearchgate.net This process effectively reduces the number of potential sites for SN-38-induced DNA damage upon subsequent treatments, thereby conferring resistance. nih.govbiorxiv.orgnih.gov This adaptive mutational process, driven by HR, highlights a dynamic and evolving mechanism of drug resistance. biorxiv.orgbiorxiv.org
Role of DNA Repair Genes (e.g., XRCC1, TDP1)
Beyond the broader pathway of homologous recombination, specific genes involved in DNA repair play a pivotal role in the cellular response and resistance to this compound. Two such key players are X-ray repair cross-complementing protein 1 (XRCC1) and Tyrosyl-DNA phosphodiesterase 1 (TDP1).
TDP1 is an enzyme responsible for repairing the DNA damage caused by TOP1 inhibitors. nih.gov After TOP1 is trapped on the DNA by SN-38, it is degraded, leaving a peptide covalently linked to the 3' end of the DNA break. TDP1 is crucial for removing this peptide, allowing the subsequent steps of DNA repair to proceed. nih.gov Overexpression of TDP1 can therefore enhance the repair of this compound-induced DNA damage and contribute to resistance. nih.gov Conversely, depletion of TDP1 has been shown to increase DNA strand breakage and sensitize colorectal cancer cells to this compound in a TOP1-dependent manner. nih.govnih.gov
SLFN11 and RB1 as Markers of Response in DNA Repair Deficient Tumors
The expression status of certain genes can serve as predictive biomarkers for the response to TOP1 inhibitors like this compound, particularly in tumors with pre-existing DNA repair deficiencies. Schlafen family member 11 (SLFN11) and the retinoblastoma tumor suppressor protein (RB1) have emerged as significant determinants of sensitivity.
High expression of SLFN11 has been strongly correlated with increased sensitivity to TOP1 inhibitors. uliege.benih.govresearchgate.net SLFN11 is thought to induce an irreversible S-phase arrest and promote apoptosis in response to DNA damage, thereby potentiating the cytotoxic effects of drugs like this compound. researchgate.net Conversely, the loss or low expression of SLFN11 is associated with resistance. uliege.benih.gov
The loss of RB1 function, a common event in many cancers, has also been identified as a predictor of response to this compound. uliege.benih.govplos.org Tumors with RB1 loss often have deficiencies in cell cycle checkpoint control and DNA repair, rendering them more vulnerable to DNA damaging agents. nih.gov In triple-negative breast cancer, for instance, the combination of BRCAness (a measure of homologous recombination deficiency), high SLFN11 expression, and RB1 loss is highly predictive of a favorable response to this compound. uliege.benih.govresearchgate.netnih.gov
Table 1: Key Genes in this compound Resistance and Response
| Gene | Function in DNA Repair/Cell Cycle | Impact on this compound Response |
|---|---|---|
| XRCC1 | Scaffolding protein in base excision and single-strand break repair. | Efficient repair can contribute to resistance. |
| TDP1 | Removes TOP1-DNA adducts. | Overexpression can lead to resistance. |
| SLFN11 | Induces cell cycle arrest and apoptosis upon DNA damage. | High expression is a marker for sensitivity. |
| RB1 | Tumor suppressor involved in cell cycle regulation. | Loss of function can predict a positive response. |
Altered Drug Metabolism
The metabolic activation and detoxification of this compound are critical determinants of its therapeutic efficacy and are significant contributors to resistance.
Variations in Carboxylesterase Activity
This compound is a prodrug that requires conversion to its active metabolite, SN-38, to exert its cytotoxic effects. nih.govaacrjournals.orgnih.gov This bioactivation is primarily catalyzed by carboxylesterases (CES), with CES2 being the key isoform responsible for this conversion in humans. aacrjournals.orgnih.gov The expression and activity of CES2 can vary significantly, not only in the liver where most of the conversion occurs, but also within the tumor tissue itself. aacrjournals.orgnih.gov
Low levels of carboxylesterase in tumor tissue can lead to reduced conversion of this compound to SN-38, thereby diminishing the drug's antitumor activity and contributing to resistance. researchgate.net Conversely, high CES2 expression in tumors has been associated with increased sensitivity to this compound-based therapies. nih.govelsevierpure.com Studies have shown a direct correlation between CES2 activity in pancreatic ductal adenocarcinoma cell lines and their sensitivity to this compound. elsevierpure.com Therefore, intratumoral CES2 expression may serve as a predictive biomarker for response to this compound. aacrjournals.orgnih.gov
Modulation of Glucuronidation and SN-38 Levels
The primary detoxification pathway for the active metabolite SN-38 is glucuronidation, a process that converts SN-38 into an inactive and water-soluble form, SN-38 glucuronide (SN-38G), which can then be excreted. nih.govpnas.org This reaction is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govpnas.orgresearchgate.net
Increased glucuronidation of SN-38 within cancer cells is a significant mechanism of this compound resistance. nih.gov This enhanced detoxification reduces the intracellular concentration of active SN-38, thereby mitigating its cytotoxic effects. nih.gov The expression and activity of UGT1A1 can be induced by various factors, including the activation of nuclear receptors like the pregnane X receptor (PXR). nih.govresearchgate.net Activation of PXR in colon cancer cells has been shown to increase SN-38 glucuronidation and confer resistance to the drug. researchgate.net
Furthermore, SN-38G excreted into the gastrointestinal tract can be converted back to active SN-38 by bacterial β-glucuronidases, contributing to delayed diarrhea, a major dose-limiting toxicity of this compound. pnas.orgnih.gov However, from a resistance perspective, the focus remains on the intracellular inactivation of SN-38.
Table 2: Enzymes Involved in this compound Metabolism and Resistance
| Enzyme | Role in this compound Metabolism | Impact on Resistance |
|---|---|---|
| Carboxylesterase 2 (CES2) | Converts prodrug this compound to active SN-38. | Low activity leads to reduced drug activation and resistance. |
| UDP-glucuronosyltransferase 1A1 (UGT1A1) | Inactivates SN-38 by glucuronidation to SN-38G. | Increased activity enhances detoxification and causes resistance. |
Activation of Survival Pathways and Apoptosis Suppression
A fundamental mechanism by which cancer cells develop resistance to chemotherapy, including this compound, is through the activation of pro-survival signaling pathways and the suppression of apoptosis (programmed cell death).
This compound-induced DNA damage is intended to trigger apoptotic pathways, leading to cell death. nih.govdovepress.com However, resistant cancer cells can upregulate anti-apoptotic proteins and activate signaling cascades that promote cell survival. The PI3K/AKT pathway is a key survival pathway that is often overactive in multi-drug resistant tumors. nih.gov
Another critical player in promoting survival and drug resistance is the transcription factor nuclear factor-kappa B (NF-κB). researchgate.netnih.gov Many colorectal cancers exhibit high NF-κB activity, which helps cancer cells survive and counteracts the effects of chemotherapeutic agents by increasing the expression of anti-apoptotic and pro-survival genes. nih.gov Inhibition of the NF-κB pathway has been shown to potentiate the efficacy of this compound. nih.gov
Furthermore, this compound treatment itself can paradoxically induce the expression of anti-apoptotic proteins such as survivin and osteopontin, as well as molecules involved in immune evasion like PD-L1, through proliferative NF-κB signaling. nih.gov The ability of tumor cells to evade apoptosis is a hallmark of cancer and a major contributor to the development of multi-drug resistance. nih.govexonpublications.com By upregulating these survival mechanisms, cancer cells can effectively neutralize the cytotoxic effects of this compound, leading to treatment failure.
NF-κB Activation
The activation of the transcription factor nuclear factor kappa B (NF-κB) is a significant mechanism of resistance to this compound. nih.govresearchgate.net DNA damage induced by this compound can trigger the activation of NF-κB, which in turn suppresses apoptosis, thereby promoting cell survival. nih.gov This pro-survival signaling compromises the efficacy of the drug. Studies have shown that in response to this compound's active metabolite, SN-38, NF-κB activation leads to the upregulation of anti-apoptotic and pro-survival genes. mdpi.com The inhibition of the NF-κB pathway has been demonstrated to sensitize colon cancer cells to this compound, suggesting that targeting NF-κB could be a viable strategy to overcome resistance. mdpi.comnih.gov this compound treatment can lead to the activation of NF-κB signaling, which modulates inflammatory and immune-related genes that may compromise the drug's effectiveness. nih.gov
| Pathway Component | Role in this compound Resistance | Therapeutic Implication |
| NF-κB | Activation suppresses apoptosis and promotes cell survival following this compound-induced DNA damage. nih.gov | Inhibition of NF-κB signaling can enhance the cytotoxic effects of this compound. mdpi.comnih.gov |
| IKK2 Kinase | A key component in the NF-κB activation pathway. | Inhibition with agents like AS602868 has been shown to improve the growth-inhibitory effect of this compound in HT29 colon cancer cells. mdpi.com |
| Inflammatory Genes (e.g., TNFs, interleukins, chemokines) | Upregulated by this compound-induced NF-κB activation, contributing to resistance. nih.gov | Targeting these inflammatory pathways may mitigate resistance. |
Autophagy in Cancer Cell Protection
Autophagy, a cellular process of self-digestion, plays a dual role in cancer therapy. In the context of this compound treatment, it can act as a protective mechanism for cancer cells. dovepress.com Survival-promoting autophagy can be activated in response to the cytotoxic effects of this compound, helping cancer cells to endure the stress induced by the drug. dovepress.com This pro-survival role has been observed in colon cancer cells. dovepress.com However, the role of autophagy is context-dependent, as some studies have shown that this compound can induce autophagy-dependent apoptosis in gastric cancer cells. dovepress.com In p53 null colon cancer cells, this compound treatment has been associated with reduced cytotoxicity and increased autophagy levels, suggesting a protective role for autophagy in the absence of functional p53. nih.gov
| Cell Type | Role of Autophagy in Response to this compound | Key Findings |
| Colon Cancer Cells | Protective mechanism against cytotoxicity. dovepress.com | Survival-promoting autophagy is activated to protect tumor cells. dovepress.com |
| Gastric Cancer Cells | Can mediate autophagy-dependent apoptosis. dovepress.com | This compound was found to induce growth inhibition, apoptosis, and autophagy. dovepress.com |
| p53 Null Colon Cancer Cells | Increased levels associated with reduced cytotoxicity. nih.gov | Suggests a protective role in the absence of p53. nih.gov |
Tumor Microenvironment Factors
The tumor microenvironment (TME) significantly influences the response to chemotherapy. Factors such as hypoxia and interactions with stromal cells can confer resistance to this compound. impactfactor.orgoaepublish.com
Hypoxia, or low oxygen tension, is a common feature of solid tumors and is associated with chemoresistance. longdom.org The cellular response to hypoxia is primarily mediated by hypoxia-inducible factors (HIFs), particularly HIF-1α. redalyc.org Under hypoxic conditions, HIF-1α stabilization can lead to the upregulation of genes involved in cell survival, angiogenesis, and drug efflux, thereby reducing the efficacy of chemotherapeutic agents like this compound. longdom.org Hypoxia can induce resistance to this compound through various mechanisms, including the upregulation of drug efflux pumps and the activation of pro-survival signaling pathways. impactfactor.org Studies have shown that hypoxia can mediate cell survival by reducing the expression of pro-apoptotic genes, thus increasing the drug resistance of colon cancer cells. redalyc.org
| Factor | Mechanism in this compound Resistance | Consequence |
| Hypoxia | A common feature in solid tumors that promotes chemoresistance. longdom.org | Reduced therapeutic efficacy of this compound. impactfactor.org |
| HIF-1α | A key transcription factor stabilized under hypoxic conditions. redalyc.org | Upregulates genes involved in cell survival, angiogenesis, and drug efflux. longdom.org |
| Pro-survival Pathways | Activated by hypoxia. impactfactor.org | Enables cancer cells to survive and proliferate despite this compound treatment. impactfactor.org |
The stroma, which includes components like cancer-associated fibroblasts (CAFs), plays a crucial role in chemoresistance. nih.govmdpi.com CAFs can promote tumor genesis, metastasis, and drug resistance by secreting various cytokines and extracellular matrix proteins. nih.gov The dense desmoplastic stroma created by CAFs can also act as a physical barrier, hindering the penetration of drugs like this compound into the tumor tissue. impactfactor.orgmdpi.com
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is also implicated in treatment resistance. While this compound's active metabolite, SN-38, has anti-angiogenic properties, resistance can develop. iiarjournals.org The combination of this compound with anti-angiogenic therapies, such as those targeting the VEGF pathway, has been explored to overcome resistance. iiarjournals.orgmdpi.com For instance, the combination of this compound with cetuximab, an EGFR inhibitor, has shown synergistic anti-angiogenic and anti-invasion effects in preclinical models of colorectal cancer. iiarjournals.org
| Component | Role in this compound Resistance | Therapeutic Strategy |
| Cancer-Associated Fibroblasts (CAFs) | Promote drug resistance through secretion of cytokines and creation of a physical barrier. impactfactor.orgnih.gov | Targeting CAFs or the signaling pathways they activate. |
| Angiogenesis | Essential for tumor growth and can contribute to resistance. | Combination with anti-angiogenic agents like bevacizumab or cetuximab. iiarjournals.orgmdpi.com |
| VEGF Pathway | A key driver of angiogenesis. | Inhibition of this pathway can enhance the efficacy of this compound. mdpi.com |
Novel Mechanisms of Resistance
Recent research has uncovered novel genetic mechanisms that contribute to this compound resistance.
A novel mechanism of acquired resistance to this compound involves the gradual accumulation of mutations in non-coding regions of the genome at Topoisomerase I (Top1) cleavage sites. nih.govnih.govresearchgate.net this compound works by trapping Top1-DNA cleavage complexes, leading to DNA breaks and cell death. nih.gov Resistant cells have been found to develop mutations at these specific cleavage sites. nih.govnih.gov These mutations are generated through homologous recombination repair of the DNA double-strand breaks induced by the initial drug exposure. researchgate.netbiorxiv.org The altered sequences become less sensitive to Top1 cleavage, reducing the formation of DNA breaks upon subsequent drug exposure and thus conferring resistance. nih.govbiorxiv.org Interestingly, cancer cells have been observed to have a higher number of these Top1 cleavage sites compared to the reference genome, which may explain their initial sensitivity to this compound. nih.govnih.govresearchgate.net
| Mechanism | Description | Consequence |
| Topoisomerase-Guided Mutations | Accumulation of recurrent mutations in non-coding DNA at Top1-cleavage sites. nih.govnih.govresearchgate.net | Reduced generation of DNA breaks upon subsequent this compound exposure. biorxiv.org |
| Homologous Recombination Repair | The process that generates these mutations by reverting cleavage-sensitive sequences to cleavage-resistant ones. researchgate.netbiorxiv.org | Gradual increase in drug resistance. biorxiv.org |
| Increased Top1 Cleavage Sites in Cancer Cells | Cancer cells may have more of these sites than normal cells. nih.govnih.govresearchgate.net | This may contribute to their initial sensitivity to this compound. nih.gov |
Pharmacogenetic Determinants of Irinotecan Response and Toxicity
UGT1A1 Gene Polymorphisms and SN-38 Glucuronidation
Irinotecan is a prodrug that is converted into its active metabolite, SN-38. wjgnet.com This active form is responsible for the drug's cytotoxic effects but is also the primary cause of its dose-limiting toxicities. wjgnet.com The detoxification of SN-38 is primarily carried out by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), which converts SN-38 into an inactive, water-soluble form (SN-38 glucuronide or SN-38G) that can be excreted from the body. wjgnet.comnih.gov
Genetic variations, or polymorphisms, within the UGT1A1 gene can lead to reduced enzyme activity, resulting in decreased glucuronidation of SN-38. This impairment leads to higher and more prolonged exposure to the active metabolite, thereby increasing the risk of severe toxicities such as neutropenia and diarrhea. cancertreatmentjournal.comnih.gov
The most well-characterized polymorphism of the UGT1A1 gene is the UGT1A128* allele. ascopubs.org This variant is characterized by an extra "TA" repeat in the promoter region of the gene, leading to a total of seven repeats ((TA)7TAA) instead of the normal six ((TA)6TAA), which is designated as the UGT1A11* allele. nih.govresearchgate.net This variation results in reduced gene expression and, consequently, decreased UGT1A1 enzyme activity. wjgnet.comcancertreatmentjournal.com
Individuals who are homozygous for the UGT1A128* allele (UGT1A128/28 genotype) have a significantly higher risk of developing severe neutropenia and diarrhea when treated with standard doses of this compound. cancertreatmentjournal.comnih.gov Studies have shown that patients with this genotype experience a two- to four-fold increase in severe toxicities. ascopubs.org Heterozygous individuals (UGT1A11/28 genotype) may also have an increased risk, though generally to a lesser extent than homozygotes. cancertreatmentjournal.com The association between the UGT1A128* allele and increased toxicity has been consistently demonstrated across numerous studies and meta-analyses. cancertreatmentjournal.comascopubs.orgnih.gov
Table 1: UGT1A1*28 Genotype and this compound-Induced Toxicity Risk
| Genotype | UGT1A1 Enzyme Activity | Risk of Severe Neutropenia | Risk of Severe Diarrhea |
| 1/1 (Wild-Type) | Normal | Normal | Normal |
| 1/28 (Heterozygous) | Reduced | Increased | Increased |
| 28/28 (Homozygous) | Significantly Reduced | High | High |
This table provides an interactive overview of the correlation between UGT1A128 genotypes and the associated risk of severe toxicities with this compound treatment.*
While the UGT1A128* allele is the most common variant associated with this compound toxicity in Caucasian and African American populations, the UGT1A16* variant is more prevalent in East Asian populations. nih.govresearchgate.net The UGT1A16* allele involves a change from a glycine to an arginine at position 71 in a coding region of the gene. nih.gov
Similar to the UGT1A128* allele, the UGT1A16* variant leads to reduced UGT1A1 enzyme activity and is a significant predictor of severe toxicity in Asian patients undergoing this compound therapy. nih.govtandfonline.com Individuals who are homozygous (6/6) or heterozygous (1/6) for this variant are at an increased risk of severe neutropenia. researchgate.netnih.gov The presence of both the *6 and *28 alleles (compound heterozygotes) also confers a higher risk of toxicity. tandfonline.com
The presence of UGT1A1 polymorphisms, such as UGT1A128* and UGT1A16*, directly impacts the pharmacokinetics of SN-38. cancertreatmentjournal.com Patients with these variant alleles exhibit lower rates of SN-38 glucuronidation, leading to higher plasma concentrations of the active metabolite. nih.govnih.gov
Studies have demonstrated a clear correlation between UGT1A1 genotype and SN-38 levels. Individuals with the UGT1A128*/28 genotype have significantly higher area under the curve (AUC) values for SN-38 compared to those with the wild-type genotype. ascopubs.org This increased systemic exposure to SN-38 is the underlying mechanism for the heightened risk of dose-limiting toxicities observed in these patients. nih.govresearchgate.net The ratio of SN-38G to SN-38 in the plasma can serve as an indicator of UGT1A1 activity, with lower ratios indicating impaired glucuronidation. nih.govnih.gov
Polymorphisms in Pharmacodynamic Genes
The pharmacodynamics of this compound involve its interaction with its target enzyme, topoisomerase I (TOP1), and the subsequent cellular processes, including DNA repair. Genetic variations in the genes involved in these pathways can influence the cellular response to this compound-induced DNA damage and, consequently, treatment efficacy and toxicity. aacrjournals.orgwustl.edu
TOP1 Gene Polymorphisms
Topoisomerase I (TOP1) is the molecular target of SN-38. SN-38 stabilizes the TOP1-DNA cleavage complex, which leads to DNA strand breaks and apoptosis. Polymorphisms in the TOP1 gene could potentially alter the enzyme's structure or expression, thereby affecting its interaction with SN-38 and influencing drug efficacy. A retrospective candidate gene haplotype association study found that haplotype-tagging single nucleotide polymorphisms (htSNPs) in the TOP1 gene were related to grade 3/4 neutropenia, suggesting a link between genetic variations in the drug's target and treatment-related toxicity. aacrjournals.orgwustl.edu
DNA Repair Genes (TDP1, XRCC1)
Following the formation of the SN-38-TOP1-DNA complex, cellular DNA repair mechanisms are activated. Genes involved in the repair of this type of DNA damage are therefore important determinants of this compound's cytotoxic effects.
Tyrosyl-DNA phosphodiesterase 1 (TDP1): This enzyme is involved in the repair of TOP1-mediated DNA damage. A study investigating pharmacodynamic genes found that htSNPs in the TDP1 gene were related to patient response to this compound therapy. aacrjournals.orgwustl.edu
X-ray repair cross-complementing group 1 (XRCC1): This protein plays a critical role in the base excision repair pathway, which is also involved in repairing DNA damage caused by this compound. The same study reported a significant association between an XRCC1 haplotype (GGCC-G) and treatment efficacy. aacrjournals.orgwustl.edu Patients homozygous for this haplotype were more likely to have an objective response to therapy compared to other patients. aacrjournals.orgwustl.edu
Other Genes (CDC45L, NFKB1, PARP1)
Several other genes have been identified as being involved in the pharmacodynamic pathway of this compound and influencing the cytotoxic action of camptothecins. aacrjournals.orgwustl.edu These include:
Cell division control protein 45 homolog (CDC45L): Involved in the initiation of DNA replication.
Nuclear factor kappa-light-chain-enhancer of activated B cells 1 (NFKB1): A transcription factor that plays a key role in regulating the immune response and cell survival.
Poly (ADP-ribose) polymerase 1 (PARP1): An enzyme involved in DNA repair and programmed cell death.
While these genes are considered to be part of the this compound pharmacodynamic pathway, specific associations between their polymorphisms and clinical outcomes with this compound therapy require further investigation. aacrjournals.orgwustl.edu
Ethnicity-Based Pharmacogenetic Variability
The frequencies of many clinically relevant genetic polymorphisms vary significantly among different ethnic populations. This interethnic variability can contribute to the observed differences in drug efficacy and toxicity across racial groups. nih.gov
For instance, significant differences in the allele frequencies of the ABCG2 421C>A polymorphism have been observed between various world populations. The variant allele is most common in the Han Chinese population, with a frequency as high as 34%. nih.gov In contrast, the frequency in American Caucasians is around 10.7%. nih.gov
Similarly, the genotype and diplotype frequencies of OATP1B1 variants have been shown to be ethnically dependent. ascopubs.org For example, the 1a/1a genotype and the 15/15 diplotype were absent in a cohort of Caucasian cancer patients but present in Asian patients. ascopubs.org This variability in OATP1B1 genotype status may partly account for the observed differences in this compound disposition in Asian cancer patients. ascopubs.org
Furthermore, studies have examined the haplotype structures of pharmacodynamic genes such as TOP1, ADPRT (PARP1), CDC45L, NFKB1, TDP1, and XRCC1 in Caucasian, Han Chinese, and Ghanaian populations. aacrjournals.org These studies revealed that haplotype identities and frequencies varied among the ethnic groups, with the Ghanaian population exhibiting the greatest haplotype diversity. aacrjournals.org The Chinese and Caucasian populations shared a subset of the haplotypes seen in the Ghanaian population, and the frequencies of shared haplotypes also varied between the groups. aacrjournals.org
These findings underscore the importance of considering ethnicity in pharmacogenetic studies of this compound and suggest that individualized treatment strategies may need to be tailored to a patient's ethnic background to optimize efficacy and minimize toxicity. nih.gov
Inter-ethnic Differences in UGT1A1 Polymorphism Incidence
The frequency of clinically significant UGT1A1 polymorphisms varies considerably among different ethnic populations. nih.gov The most well-characterized polymorphism is UGT1A128, which involves a variation in the number of thymine-adenine (TA) repeats in the promoter region of the gene. ascopubs.orgnih.gov While the wild-type UGT1A11 allele contains six TA repeats, the UGT1A1*28 allele contains seven, leading to decreased gene expression and reduced enzyme activity. ascopubs.org
Another important polymorphism, particularly prevalent in Asian populations, is UGT1A1*6. This variant involves a change from guanine to adenine in exon 1, resulting in an amino acid substitution (Gly71Arg) that diminishes the enzyme's function. ascopubs.org
The distribution of these alleles shows distinct patterns across ethnic groups. The UGT1A128 allele is most common in individuals of African and European descent, with allele frequencies of 43% and 39%, respectively. ascopubs.org In contrast, its frequency is significantly lower in East Asian populations, at approximately 16%. ascopubs.org Conversely, the UGT1A16 allele is more frequently observed in East Asian populations (15%) and is rare in African (0.1%) and European (1%) populations. ascopubs.orgnih.gov These differences in allele frequencies contribute to the varying predisposition to this compound toxicity among different ethnic groups. nih.gov
| Ancestry | UGT1A128 Allele Frequency (%) | UGT1A16 Allele Frequency (%) |
|---|---|---|
| African | 43 | 0.1 |
| European | 39 | 1 |
| East Asian | 16 | 15 |
Implications for Individualized Therapy and Dose Adjustment
The understanding of UGT1A1 polymorphisms has significant implications for personalizing this compound therapy to optimize efficacy while minimizing toxicity. ascopubs.org Pre-treatment genotyping for UGT1A1 variants can identify patients at a higher risk of severe adverse events. nih.gov
Patients who are homozygous for the UGT1A128 allele (UGT1A128/28) have a substantially increased risk of severe neutropenia and diarrhea when treated with standard doses of this compound. nih.govascopubs.org This is due to a 70% reduction in the activity of the UGT1A1 enzyme. nih.gov Heterozygous individuals (UGT1A11/28) may experience a 30% loss of enzyme function. ascopubs.orgnih.gov Similarly, in Asian populations, the UGT1A16 allele is a key predictor of this compound-induced neutropenia. nih.govdoi.org
Based on this evidence, several pharmacogenetic guidelines recommend dose adjustments for patients with specific UGT1A1 genotypes. The US Food and Drug Administration (FDA) label for this compound suggests considering a dose reduction for patients known to be homozygous for the UGT1A128 allele. ascopubs.orgnih.gov The Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) also provide specific dosing recommendations. nih.govascopubs.org For instance, the DPWG recommends starting with 70% of the standard dose for UGT1A128 homozygotes, with the possibility of increasing the dose if tolerated. nih.govcpicpgx.org
Studies have demonstrated that genotype-guided dosing can reduce the incidence of severe toxicity. For example, a 25% reduction in the this compound dose for patients with the UGT1A128/28 genotype was shown to lower the prevalence of severe neutropenia from 45% to 18%. ascopubs.org In Asian patients, dose adjustments based on UGT1A16 and UGT1A128 status have also been proposed, with recommended initial doses tailored to wild-type, heterozygous, and homozygous mutant genotypes. nih.govnih.gov
| Genotype | Enzyme Activity Reduction | Dose Adjustment Recommendation |
|---|---|---|
| UGT1A11/1 (Wild Type) | Normal | Standard dose |
| UGT1A11/28 or 1/6 (Heterozygous) | ~30% | Consider a 25-30% dose reduction or start with standard dose and monitor closely |
| UGT1A128/28, 6/28, or 6/6 (Homozygous/Compound Heterozygous) | ~70% | Start with a 30-50% reduced dose |
Preclinical Research and Novel Strategies for Irinotecan Enhancement
Preclinical Models for Efficacy and Toxicity Evaluation
Preclinical models are indispensable for assessing the antitumor activity and potential toxicities of irinotecan, both as a standalone agent and in combination therapies. These models provide insights into cellular responses, drug metabolism, and in vivo efficacy before clinical translation.
In vitro cell culture models are extensively used to investigate the direct cytotoxic effects of this compound and its active metabolite, SN-38, on various cancer cell lines. Studies have shown that SN-38 can significantly potentiate cell kill in vitro when drug administration is scheduled based on the duration of DNA synthesis inhibition cancernetwork.com. This suggests that sustained exposure to the active metabolite, rather than just high peak concentrations, is critical for optimal efficacy.
For instance, synergistic anti-proliferative effects have been observed when this compound or SN-38 are combined with other agents in multiple colorectal cancer (CRC) cell lines plos.org. Research has also indicated that this compound or SN-38 exhibit greater toxicity to specific cancer cell lines, such as HCT 116 (colon), SK-HEP-1 (liver), and A549 (lung) mdpi.com. Furthermore, the overexpression of carboxylesterase 2 (CE2) in multiple myeloma cells has been linked to enhanced in vitro cytotoxicity of this compound, highlighting the importance of metabolic pathways in drug response mdpi.com. In some studies, in vitro cultures derived from patient-derived xenografts (PDX) have shown varying drug sensitivities to this compound, reflecting the heterogeneity observed in patient responses iiarjournals.org.
In vivo xenograft models, particularly those involving human tumor xenografts in immunodeficient mice, are critical for evaluating this compound's antitumor activity and toxicologic effects within a living system. The human myeloid HL60 xenograft model in nude mice has proven to be a sensitive system for testing this compound's activity, demonstrating a 100% complete response (CR) rate with a specific dosing schedule (50 mg/kg, daily × 5) cancernetwork.com.
This compound has shown significant antitumor activity across a broad spectrum of tumor xenografts, including models of breast, gastric, and colon cancer. It has also demonstrated activity against multidrug-resistant tumor cells in vivo, suggesting that it may not be a favorable substrate for cellular drug-exporting mechanisms scielo.br.
In colorectal cancer research, HT29 and HCT116 xenograft models are commonly used to assess the combinatorial effects of this compound with other therapeutic agents, such as everolimus, showing significant tumor growth inhibition plos.org. Nanoliposomal this compound (nal-IRI) has been evaluated in human colon carcinoma xenograft models (e.g., HT-29), where it achieved higher intratumoral levels of both the prodrug this compound and its active metabolite SN-38, leading to superior antitumor activity compared to free this compound at lower doses aacrjournals.org.
Patient-derived xenograft (PDX) models are increasingly utilized for their ability to more closely mimic human tumor biology. In pediatric solid tumors, such as Ewing sarcoma and rhabdomyosarcoma, nal-IRI has been shown to maintain or improve efficacy while sustaining SN-38 levels in the tumor over several days aacrjournals.org. For triple-negative breast cancer (TNBC), this compound caused tumor shrinkage in 15 out of 40 PDX models, with some achieving complete responses, particularly in tumors exhibiting DNA repair defects due to BRCA1/2 inactivation cancer.gov. Studies comparing this compound with novel SN-38 derivatives (e.g., BN-MOA, BN-NMe) in CRC PDX models have also indicated comparable in vivo antitumor activity iiarjournals.org. Additionally, the combination of this compound with an ATM inhibitor (AZ31) has shown enhanced antitumor activity in CRC PDX models, including those resistant to this compound monotherapy researchgate.net.
Table 1: Summary of this compound Efficacy in Selected In Vivo Xenograft Models
| Xenograft Model (Tumor Type) | This compound Formulation | Dosing Schedule (Example) | Key Efficacy Finding | Citation |
| HL60 (Human Myeloid Leukemia) | Free this compound | 50 mg/kg, daily × 5 | 100% Complete Response | cancernetwork.com |
| HT-29 (Human Colon Carcinoma) | Nal-IRI | 10 mg/kg | Superior Antitumor Activity vs. Free this compound at 5-fold lower dose; prolonged SN-38 exposure | aacrjournals.org |
| CT26 (Colorectal Cancer) | This compound-loaded micelles (DSPE-mPEG2k) | 7.5 mg/kg | 89% Tumor Growth Inhibition (higher than free drug) | mdpi.com |
| Ehrlich's Ascites Tumor | HA-NLC-Ir | Not specified | 5.8x higher antitumor activity vs. control, 2.6x vs. free drug | nih.gov |
| TNBC Patient-Derived Xenografts | This compound | Not specified | Tumor shrinkage in 15/40 models, some complete responses | cancer.gov |
Preclinical studies have consistently highlighted that the antitumor and toxicologic effects of this compound are highly schedule-dependent cancernetwork.comnih.govnih.govresearchgate.net. This critical finding suggests that optimizing the dosing schedule can significantly impact therapeutic outcomes.
For instance, research indicates that for a given schedule, concentrations of this compound lower than the maximum tolerated dose (MTD) can still achieve the maximum antitumor effect if administered optimally cancernetwork.com. In laboratory animals, significant improvement in antitumor activity was observed with repeated administration of smaller doses over prolonged periods, as opposed to higher doses given at less frequent intervals scielo.br. Japanese preclinical studies in mouse L1210 leukemia models specifically showed that the most effective antitumor regimen involved injections repeated at 5-day intervals cancernetwork.com. The ability of this compound to achieve 100% complete tumor regression in HL60 xenografts when administered at 50 mg/kg daily × 5 further underscores the importance of schedule in achieving maximal therapeutic benefit cancernetwork.com. These preclinical insights into schedule dependency have informed the design of subsequent clinical trials, aiming to maximize efficacy while managing toxicity nih.gov.
Novel Drug Delivery Systems
The development of novel drug delivery systems for this compound aims to overcome its pharmacokinetic limitations, such as rapid clearance and systemic toxicity, thereby enhancing its therapeutic efficacy and improving its safety profile.
Lipid-based nanoparticles represent a significant advancement in this compound delivery, offering improved pharmacokinetic profiles and targeted delivery to tumor sites.
Liposomes: Liposomal formulations of this compound, such as nal-IRI (Onivyde), have been developed to enhance drug stability, prolong circulation time, and increase drug accumulation within tumors mdpi.comaacrjournals.orgmdpi.comnih.govencyclopedia.pubcancer.gov. Studies in HT-29 xenograft models demonstrated that nal-IRI achieved a prolonged exposure of SN-38 in tumors (up to 168 hours) compared to free this compound (<48 hours), leading to superior antitumor activity even at five-fold lower doses aacrjournals.org. Irinophore C™, another lipid nanoparticle formulation, has also shown significantly enhanced anticancer efficacy in various human xenograft tumor models nih.gov. Liposomes encapsulate hydrophilic drugs within their aqueous core or hydrophobic drugs within the lipid bilayer, allowing for site-specific delivery and slow drug release at the tumor site, thereby increasing local drug concentration mdpi.com.
Mesoporous Silica (B1680970) Nanoparticles (MSNPs) with Lipid Coatings: Custom-designed mesoporous silica nanoparticles coated with a lipid bilayer (LB-MSNP), also known as "silicasomes," have been investigated for this compound delivery, particularly in pancreatic cancer models. These carriers demonstrated improved stability, reduced systemic drug leakage, and increased this compound concentrations at tumor sites compared to conventional liposomes, leading to enhanced efficacy and reduced toxicity acs.orgacs.orgnih.gov.
Polymeric Micelles: Polymeric micelles, such as those composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethyleneglycol)-2000] (DSPE-mPEG2k), have been explored as carriers for this compound. In a CT26 tumor animal model, this compound-loaded micelles achieved 89% tumor growth inhibition, which was higher than that observed with the free drug (68.7%) mdpi.com. These micelles typically exhibit sustained drug release and favorable safety profiles mdpi.com.
Nanostructured Lipid Carriers (NLCs): NLCs are advanced lipid-based systems that offer improved drug loading capacity and stability compared to solid lipid nanoparticles. Hyaluronic acid-coated NLCs loaded with this compound (HA-NLC-Ir) have shown reduced plasma protein interaction and low macrophage uptake. In an Ehrlich's ascites tumor model, HA-NLC-Ir demonstrated significantly higher antitumor activity (5.8 times higher than control and 2.6 times higher than free drug solution) nih.gov. Surface-decorated NLCs, such as those co-loaded with this compound prodrug and quercetin (B1663063) and decorated with conatumumab, have shown enhanced cellular uptake in HT-29 cells (>70%) and improved drug release in hypoxic conditions, leading to superior in vitro cytotoxicity and in vivo tumor inhibition without systemic toxicity tandfonline.com.
Hybrid Nanocarriers: Engineered PLGA core–lipid shell hybrid nanocarriers, termed lipomers (LPs), have been formulated for this compound delivery in colon cancer. These LPs, particularly P-DSPE-PEG-Ir, demonstrated controlled size (80–120 nm), sustained release properties, and better antitumor effects in CT-26 xenograft models compared to untreated or blank formulations acs.org. Similarly, this compound-loaded solid lipid nanoparticles (IRI-SLNs) with chitosan (B1678972) surface modification showed sustained drug release at colonic pH and preferential drug accumulation in the colon in biodistribution studies, suggesting potential for targeted delivery to colon cancer researchgate.net.
Table 2: Characteristics and Efficacy of Selected Novel this compound Delivery Systems
| Delivery System Type (Example) | Key Characteristics | Efficacy/Release Findings | Citation |
| Liposomes (Nal-IRI) | High drug loading, stability, PEGylated | Prolonged SN-38 exposure in tumors (up to 168h); superior antitumor activity at lower doses | aacrjournals.org |
| Lipid-Coated MSNPs (Silicasomes) | Improved stability, reduced leakage | Increased tumor drug concentration; improved efficacy over liposomes | acs.orgacs.orgnih.gov |
| Polymeric Micelles (DSPE-mPEG2k) | ~13 nm size, ~68.5% encapsulation efficiency | 89% tumor growth inhibition in CT26 model; sustained release over 8h | mdpi.com |
| Nanostructured Lipid Carriers (HA-NLC-Ir) | Reduced plasma protein interaction, low macrophage uptake | 5.8x higher antitumor activity vs. control in Ehrlich's ascites tumor | nih.gov |
| PLGA Core–Lipid Shell Hybrid Nanocarriers (P-DSPE-PEG-Ir) | Controlled size (80–120 nm), sustained release | Significant tumor growth delay in CT-26 xenografts | acs.org |
| Solid Lipid Nanoparticles (IRI-SLNs) | Chitosan surface modification, ~62.24% entrapment | Sustained release at colonic pH; higher drug concentration in colon | researchgate.net |
| Lipid Nanoparticles (LNP-I-V) | 118.67 ± 1.27 nm size, pH-sensitive release | Effective in vitro/in vivo CRC treatment; 76-78% release within 2h at pH 5.5 | mdpi.com |
Microparticle-based systems offer another avenue for controlled and targeted delivery of this compound, enabling sustained drug release and localized action.
Multicompartmental microparticles, composed of materials like acetal-modified dextran (B179266) and poly(lactic-co-glycolide) (PLGA), have been designed to encapsulate this compound. These systems demonstrate pH-dependent drug release, with a rapid initial release in acidic environments followed by a more controlled release over several days nih.govnih.govresearchgate.net. This pH-responsive behavior allows for selective drug release in specific physiological conditions, such as the acidic tumor microenvironment.
Carbon nanotube-based microspheres, microencapsulated with Eudragit S-100, have been developed for colon-targeted drug delivery of this compound. These microspheres show no drug release at acidic pH (below 7), but exhibit controlled release at pH 7.4, making them suitable for delivery to the colon tandfonline.com.
Magnetite particles have also been explored as carriers for this compound, demonstrating the potential for sustained drug release over time upb.ro. Another approach involves proniosomes, which are dry powdered forms that hydrate (B1144303) to form niosomes. Proniosomes of this compound hydrochloride trihydrate, prepared by the slurry method, have shown controlled drug release and preferential targeting to organs like the liver, lung, and spleen in in vivo studies bioline.org.br.
Furthermore, innovative methods such as microbubble-assisted ultrasound have been investigated for this compound delivery. A preclinical study using this technique in glioblastoma xenografts showed a significant decrease in tumor growth and perfusion, along with an increase in tumor necrosis, highlighting its potential for enhancing localized drug effects acs.org.
Table 3: Drug Release Characteristics of Microparticle-Based this compound Delivery Systems
| Delivery System Type (Example) | Composition | Release Mechanism/Profile | Key Finding | Citation |
| Bicompartmental Microparticles | Acetal-modified dextran, PLGA | pH-dependent: rapid release (>50% in 10h) at acidic pH, then controlled release for 4 days | Tunable release rate based on drug-to-polymer ratio | nih.govnih.govresearchgate.net |
| Carbon Nanotube-based Microspheres | CNTs, Eudragit S-100 | pH-dependent: no release below pH 7, controlled release at pH 7.4 | Colon-targeted sustained release | tandfonline.com |
| Magnetite Particles | Magnetite | Sustained release over time | Suitable for controlled release | upb.ro |
| Proniosomes | Surfactants, cholesterol, dicetyl phosphate | Controlled release over 24h; preferential targeting to liver, lung, spleen | Offers site specificity | bioline.org.br |
pH-Responsive Release Systems
The development of pH-responsive release systems for this compound aims to achieve targeted and controlled drug delivery, leveraging the typically more acidic microenvironment of tumor tissues. One promising approach involves the use of molecularly imprinted polymer (MIP) nanoparticles. A designed formulation demonstrated a controlled release profile, achieving a maximum release of 83% of this compound in more acidic conditions, indicating the potential for pH-triggered drug release at tumor sites. researchgate.net
Targeted Delivery Approaches (e.g., Serotonin-Decorated MIP Nanoparticles)
Targeted delivery approaches for this compound seek to improve its accumulation at tumor sites, thereby enhancing efficacy and potentially reducing systemic exposure. Serotonin-decorated molecularly imprinted polymer (MIP) nanoparticles, crafted from biodegradable materials, represent a novel self-targeted delivery system for this compound. researchgate.netjst.go.jp These nanoparticles are fabricated using non-covalent imprinting polymerization, incorporating metformin (B114582) as a non-hazardous monomer and modifying the carrier surface with serotonin (B10506) (5-hydroxytryptamine). researchgate.net The design aims to enhance cellular uptake, prolong circulation time, and facilitate appropriate drug accumulation within the tumor. researchgate.net
Serotonin-conjugated Vit-E nanomicelles (IRI-STNM) have been specifically investigated for the targeted delivery of this compound hydrochloride to human prostate cancer cells. nih.gov These nanomicelles exhibit a size of approximately 14 nm, a negative zeta potential of around -20 mV, high drug encapsulation efficiency, and a sustained drug release profile over 48 hours. nih.gov Preclinical cytotoxicity studies revealed that IRI-STNM were effective against human prostate cancer cells and capable of eradicating them in 3D spheroids. nih.gov This superior performance compared to native this compound and non-targeted nanomicelles was attributed to higher cellular uptake mediated by serotonin. nih.gov The observed cytotoxicity was linked to the induction of apoptosis, generation of reactive oxygen species, alterations in mitochondrial membrane potential, and inhibition of cell migration. nih.gov
Prodrug Strategies with Nanocarriers
Prodrug strategies combined with nanocarriers offer a means to optimize this compound's pharmacokinetic profile and enhance its therapeutic efficacy. An example is liposomal this compound (Nal-IRI), a formulation that has demonstrated improved circulating pharmacokinetic properties in preclinical studies. aacrjournals.org Compared to conventional this compound, Nal-IRI showed increased tumor residence for both this compound and its active metabolite, SN-38. aacrjournals.org Preclinical investigations further indicated that Nal-IRI possesses promising antitumor efficacy and an improved safety profile. aacrjournals.org
Combination Therapies and Modulators of this compound Activity
The development of combination therapies involving this compound is driven by the aim to achieve synergistic antitumor effects, leverage distinct mechanisms of cytotoxicity and resistance, and manage partially overlapping toxicity profiles. scielo.brscielo.br
Combination with Other Chemotherapeutic Agents
This compound is frequently combined with other chemotherapeutic agents to enhance its anticancer activity across various tumor types.
Cisplatin (B142131): Preclinical studies have demonstrated additive or synergistic interactions between cisplatin and this compound in various tumor models, including gastric cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer. scielo.brscielo.briiarjournals.orgnih.govcancernetwork.comasco.org In in vitro settings, the highest additive effects were observed when cells were simultaneously treated with this compound and cisplatin, with cytotoxic activity being dependent on the area under the drug concentration-time curve. iiarjournals.org This combination has shown significant activity against NSCLC in preclinical studies. nih.gov
Oxaliplatin (B1677828): Preclinical studies, particularly in human colon cancer cell lines such as HT29 and HCT-8, have revealed a biochemical synergism between oxaliplatin and SN-38, the active metabolite of this compound. karger.com This synergism is thought to arise from the stabilization of DNA platinum adducts when oxaliplatin is administered prior to this compound. karger.com The combination of this compound and oxaliplatin has demonstrated synergistic activity in several tumor models, including HT-29 colon carcinoma. cancernetwork.com At a molecular level, this synergy involves increased stabilization of adducts in cells exposed to the TOP1 inhibitor after platinum exposure, leading to enhanced DNA TOP1 cleavable complexes and prolonged inhibition of DNA elongation and S-phase arrest. cancernetwork.com
Taxanes (Paclitaxel, Docetaxel): Chemotherapy regimens combining this compound with taxane (B156437) drugs have been developed, leveraging their non-overlapping toxicity profiles and at least additive cytotoxicity observed in preclinical models. nih.govnih.gov Preclinical studies have shown additive or synergistic activity when camptothecin (B557342) and taxane derivatives are used in combination. nih.gov this compound has demonstrated efficacy in taxane-refractory breast cancer, and its combination with fluoropyrimidine has shown synergistic effects in preclinical models. ascopubs.org
Capecitabine (B1668275): The combination of capecitabine and this compound has exhibited synergistic antitumor activity in preclinical studies. nih.govcancernetwork.comaacrjournals.org Preclinical evidence suggests that this compound upregulates thymidine (B127349) phosphorylase expression, which may form the basis for the synergistic antitumor activity of this combination. nih.govaacrjournals.org This combination has shown activity against colorectal cancer and advanced gastric cancer. nih.govcancernetwork.comiiarjournals.org
Integration with Biologics
The integration of this compound with biologic agents aims to exploit complementary mechanisms of action for improved therapeutic outcomes.
Bevacizumab: The addition of bevacizumab, a recombinant humanized monoclonal antibody targeting vascular endothelial growth factor (VEGF), to capecitabine and this compound significantly enhanced tumor growth inhibition and increased lifespan in HT29 colorectal xenograft models. iiarjournals.org When capecitabine was administered on a 7-day on, 7-day off (7/7) schedule, this triplet regimen achieved tumor growth inhibition (TGI) values exceeding 100%. iiarjournals.org The lifespan increase with the 7/7 triplet regimen was significantly greater (288%) compared to the corresponding doublet without bevacizumab (225%). iiarjournals.org
| Combination Regimen (HT29 Xenograft) | Capecitabine Schedule | Tumor Growth Inhibition (TGI) | Lifespan Increase |
| Capecitabine + this compound | 14/7 | 70% | Not specified |
| Capecitabine + this compound + Bevacizumab | 14/7 | 98% | Not specified |
| Capecitabine + this compound | 7/7 | >100% | 225% |
| Capecitabine + this compound + Bevacizumab | 7/7 | >100% | 288% |
| Data derived from iiarjournals.org. |
Cetuximab: Preclinical studies have consistently shown that cetuximab, an epidermal growth factor receptor (EGFR) inhibitor, demonstrates enhanced activity when combined with cytotoxic chemotherapy. ascopubs.org Investigations of cetuximab plus this compound in this compound-resistant human colorectal tumor xenografts have revealed marked synergy, with antitumor activity observed with the combination, whereas tumor growth continued with either agent alone. ascopubs.orgaacrjournals.org This combination has demonstrated the capacity to inhibit the growth of tumors resistant to this compound. viamedica.pl The efficacy of cetuximab plus this compound in preclinical models was largely attributable to the combination of cetuximab and this compound, even when combined with oxaliplatin (IROX). iiarjournals.org Furthermore, cetuximab has been shown to revert this compound resistance in preclinical studies. dovepress.com
Targeting Resistance Pathways (e.g., ATR Inhibitors with TOP1 Inhibitors)
Cancer cells can develop resistance to this compound through various complex mechanisms, including enhanced drug efflux via transporters like ABCG2, alterations in drug targets such as TOP1 enzyme down-regulation or gene mutations, activation of pro-survival signaling pathways (e.g., p38 MAPK), impaired apoptotic machinery, and upregulation of DNA repair pathways. mdpi.comimpactfactor.orgcancernetwork.commdpi.comspringermedizin.de
ATR Inhibitors with TOP1 Inhibitors: this compound, as a TOP1 inhibitor, induces replication stress, which in turn activates the Ataxia Telangiectasia and Rad-3 related (ATR) signaling pathway. ucl.ac.uk While ATR activation typically promotes cell cycle arrest and DNA repair, thereby potentially reducing TOP1 inhibition cytotoxicity, preclinical and clinical studies have demonstrated a synergistic interaction between TOP1 and ATR inhibition across various cancer types. ucl.ac.ukmdpi.com ATR inhibitors, such as VX-970 (a clinical derivative of VE-821), sensitize cancer cells to TOP1 inhibitors by impairing DNA replication initiation and fork elongation responses. nih.govaacrjournals.org In colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs), a synergistic interaction was identified between SN-38 (this compound's active metabolite) and VX-970. ucl.ac.uk This combination led to increased accumulation of γH2AX (a DNA damage marker), activation of double-strand break (DSB) repair kinases (DNA-PK and ATM), increased DNA DSBs, and micronuclei formation, all indicative of elevated levels of DNA damage. ucl.ac.uk The combined antitumor effect of VE-822 (another ATR inhibitor) and this compound in vivo was also confirmed in colorectal cancer models. mdpi.com Additionally, preclinical studies suggest that for triple-negative breast cancer (TNBC) tumors that may not respond to TOP1 inhibitors alone, combining this compound with an ATR inhibitor can induce tumor shrinkage by further compromising the cells' ability to manage DNA damage. cancer.gov
ATM Inhibitors: ATM (ataxia telangiectasia mutated) is another critical kinase involved in the DNA damage response. Preclinical studies have investigated the ATM kinase inhibitor AZD0156 in combination with this compound and 5-FU in colorectal cancer models. researchgate.net This combination resulted in enhanced effects on cellular proliferation and regrowth in select models. researchgate.net Cell cycle analysis revealed an increased G2/M arrest with the combination treatment compared to single agents. researchgate.net Furthermore, increased tumor growth inhibition was observed with the combination of AZD0156 and this compound compared to single-agent therapy in some patient-derived xenograft (PDX) models. researchgate.net
Modulation of Enzyme Activity (e.g., Phenobarbital (B1680315) for Glucuronidation)
The metabolism of this compound is complex, involving various enzyme systems, including carboxylesterases (CEs) for conversion to SN-38, UDP-glucuronosyltransferase 1A1 (UGT1A1) for SN-38 glucuronidation, and cytochrome P450 3A4 (CYP3A4) for oxidation to inactive metabolites like APC and NPC. aacrjournals.orgcancernetwork.comcore.ac.uk Phenobarbital, an antiepileptic agent, is known to induce the activity of UGT1A1 and CYP3A4. aacrjournals.orgcancernetwork.com Pretreatment with phenobarbital has been shown to enhance the formation of SN-38 glucuronide (SN-38G) and reduce the area under the concentration-time curve (AUC) for both SN-38 and this compound in preclinical models. cancernetwork.comcore.ac.uk Specifically, a 72% enhancement in the AUC of SN-38G was observed, accompanied by a 31% reduction in this compound AUC and a 59% reduction in SN-38 AUC. core.ac.uk This induction of UGT1A1 activity can lead to increased glucuronidation of SN-38, potentially explaining altered this compound metabolism in patients receiving enzyme-inducing antiepileptic drugs (EIAEDs). aacrjournals.org Furthermore, phenobarbital can induce the expression of drug transporters such as multidrug resistance-associated protein 2 (MRP2) and P-glycoprotein (P-gp) in human colon carcinoma cells in vitro. aacrjournals.org Increased transporter activity may contribute to enhanced this compound clearance. aacrjournals.org
Overcoming Drug Efflux with Inhibitors
Tumor resistance to this compound is a frequent cause of chemotherapy failure, often mediated by enhanced drug efflux. nih.govpatsnap.comimpactfactor.org One key mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as Breast Cancer Resistance Protein, BCRP). impactfactor.orgmdpi.comfrontiersin.org ABCG2 actively pumps this compound and its active metabolite SN-38 out of cancer cells, leading to reduced intracellular drug accumulation and decreased efficacy. frontiersin.org Research has explored strategies to reverse this resistance by inhibiting ABCG2. For instance, sorafenib (B1663141), a multi-kinase inhibitor, has demonstrated the ability to overcome this compound resistance in colorectal cancer models. nih.govmdpi.com In both in vitro and in vivo models, sorafenib improved the anti-tumoral activity of this compound by inhibiting the ABCG2 drug-efflux pump, thereby favoring intracellular accumulation of this compound and enhancing its toxicity. nih.gov The selective ABCG2 inhibitor Ko143 has also been shown to abolish this compound resistance in resistant colon cancer cell lines by restoring intracellular drug accumulation to levels comparable to parental cells. frontiersin.org
Combination with PARP Inhibitors and Temozolomide (B1682018) in Pediatric Tumors
This compound has shown efficacy in various pediatric cancers, often administered on an extended low-dose schedule. aacrjournals.org Novel strategies involve combining this compound with poly (ADP-ribose) polymerase (PARP) inhibitors and temozolomide, particularly in pediatric solid tumors like Ewing sarcoma (EWS) and rhabdomyosarcoma (RMS). aacrjournals.orgfiercebiotech.combiomarin.comcancernetwork.com PARP inhibitors interfere with DNA repair, exploiting DNA damage repair defects common in certain cancers. fiercebiotech.combiomarin.com
Preclinical studies at St. Jude Children's Research Hospital demonstrated that a triple-drug combination of this compound, temozolomide, and the PARP inhibitor olaparib (B1684210) led to complete tumor disappearance in 71% of treated mice with Ewing sarcoma. fiercebiotech.com An even more promising outcome was observed with talazoparib (B560058), another PARP inhibitor, in combination with this compound and temozolomide, resulting in complete remission in 88% of treated mice. fiercebiotech.com
A phase I study (ONITT, NCT04901702) evaluated nanoliposomal this compound (nal-IRI) in combination with talazoparib or temozolomide in children and young adults with recurrent or refractory solid tumors. ascopubs.org This study was based on preclinical data suggesting synergistic activity of talazoparib with this compound and temozolomide in Ewing sarcoma. ascopubs.org Confirmed responses, including complete and partial responses, were observed in patients with Ewing sarcoma, CIC-DUX4 sarcoma, synovial sarcoma, and rhabdomyosarcoma. ascopubs.org Another phase 1 study (SARC025, NCT02044120) investigated the PARP1/2 inhibitor niraparib (B1663559) in combination with either temozolomide or this compound in pretreated Ewing sarcoma patients, suggesting tolerability with dose adjustments. cancernetwork.com Based on these findings, a triple-combination study of niraparib plus temozolomide and this compound has been initiated in this patient population. cancernetwork.com
Table 1: Preclinical and Clinical Findings of this compound Combinations in Pediatric Tumors
| Combination Regimen | Tumor Type (Model) | Key Findings | Reference |
| This compound + Temozolomide + Olaparib | Ewing Sarcoma (mouse model) | Tumors disappeared in 71% of treated mice. | fiercebiotech.com |
| This compound + Temozolomide + Talazoparib | Ewing Sarcoma (mouse model) | Complete remission in 88% of treated mice. | fiercebiotech.com |
| Nanoliposomal this compound (nal-IRI) + Talazoparib | Recurrent/Refractory Solid Tumors (pediatric patients) | Confirmed responses (CR, PR) in Ewing sarcoma, CIC-DUX4 sarcoma, synovial sarcoma, rhabdomyosarcoma. | ascopubs.org |
| Nanoliposomal this compound (nal-IRI) + Temozolomide | Recurrent/Refractory Solid Tumors (pediatric patients) | Confirmed responses (CR, PR) in Ewing sarcoma, CIC-DUX4 sarcoma, synovial sarcoma, rhabdomyosarcoma. | ascopubs.org |
| Niraparib + Temozolomide or this compound | Pretreated Ewing Sarcoma (patients) | Combinations tolerable with dose adjustments; triple combination initiated. | cancernetwork.com |
Exploration of New Therapeutic Applications
This compound, primarily known for its role in colorectal cancer treatment, has demonstrated activity in a broader spectrum of malignancies, leading to ongoing exploration of new therapeutic applications. researchgate.netresearchgate.net
Activity in Various Solid Tumors Beyond Colorectal Cancer (e.g., Lung, Breast, Pancreatic, Ovarian, Gastric, Malignant Lymphoma)
This compound has shown antitumor activity in numerous solid tumor types beyond colorectal cancer. researchgate.netresearchgate.netnih.govnih.govcancernetwork.com
Lung Cancer: this compound is active as a single agent against lung cancer, with response rates ranging from 15% to 32% in non-small-cell lung cancer (NSCLC) and 10% to 47% in small-cell lung cancer (SCLC). cancernetwork.com It has also been incorporated into combined modality regimens, with promising results in phase I and II clinical trials for NSCLC, showing response rates of at least 60% and favorable one-year survival rates. cancernetwork.comcancernetwork.com
Breast Cancer: While early clinical trials in unselected patients with metastatic breast cancer pretreated with anthracyclines and/or taxanes yielded heterogeneous results, this compound has shown reproducible activity. nih.govcancernetwork.comnih.gov Its potential is particularly being explored in specific subtypes like triple-negative breast cancer (TNBC). nih.gov
Pancreatic Cancer: this compound is a principal chemotherapeutic drug in treatment protocols for pancreatic cancer. researchgate.net Phase II data suggest activity for this compound in combination with gemcitabine (B846) in pancreatic cancer, with a phase III trial comparing this combination to gemcitabine alone underway. nih.gov
Ovarian Cancer: this compound has demonstrated activity in ovarian cancer. researchgate.netnih.govcancernetwork.comcancernetwork.com
Gastric Cancer: this compound is used in the treatment of gastric cancer. researchgate.netresearchgate.netresearchgate.net
Malignant Lymphoma: this compound has shown activity in malignant lymphoma. nih.govnih.govcancernetwork.com
Table 2: this compound Activity in Various Solid Tumors
| Tumor Type | Observed Activity/Role | Reference |
| Lung Cancer (NSCLC, SCLC) | Active as single agent (15-47% response rates); promising in combined modality regimens. | cancernetwork.comcancernetwork.com |
| Breast Cancer | Reproducible activity, potential in TNBC. | nih.govcancernetwork.comnih.gov |
| Pancreatic Cancer | Principal chemotherapeutic drug; active in combination with gemcitabine. | researchgate.netnih.gov |
| Ovarian Cancer | Demonstrated activity. | researchgate.netnih.govcancernetwork.comcancernetwork.com |
| Gastric Cancer | Used in treatment protocols. | researchgate.netresearchgate.netresearchgate.net |
| Malignant Lymphoma | Demonstrated activity. | nih.govnih.govcancernetwork.com |
Role in DNA-Repair-Deficient Cancers (e.g., BRCAness in Triple-Negative Breast Cancer)
Triple-negative breast cancer (TNBC) is a subtype of breast cancer often characterized by defects in DNA repair, a genomic signature referred to as "BRCAness," which resembles mutations in BRCA1/2 genes. nih.govresearchgate.netcancer.govnih.govmdpi.com This deficiency in homologous recombination repair makes TNBC a logical target for topoisomerase I (TOP1) inhibitors like this compound, as these drugs induce DNA double-strand breaks that are repaired by homologous recombination. nih.govresearchgate.net Preclinical studies using 40 patient-derived xenografts (PDXs) of TNBC showed that 38% of these models responded to this compound. nih.govresearchgate.net Tumors with BRCAness, combined with high expression of Schlafen family member 11 (SLFN11) and retinoblastoma transcriptional corepressor 1 (RB1) loss, were identified as highly sensitive to this compound. nih.govresearchgate.net This aligns with the concept that deficiencies in cell cycle checkpoints and DNA repair pathways increase sensitivity to TOP1 inhibitors. researchgate.net Furthermore, treatment with the ataxia telangiectasia and Rad3-related protein (ATR) inhibitor VE-822 enhanced sensitivity to this compound in SLFN11-negative PDXs and abolished this compound-induced phosphorylation of checkpoint kinase 1 (CHK1), suggesting potential combination strategies. nih.govresearchgate.netcancer.govmdpi.com
Radiosensitizing Effects
This compound acts as a potent radiosensitizer, enhancing the effects of radiation therapy in various cancer cell lines and xenografts. cancernetwork.comcancernetwork.comspandidos-publications.com The exact mechanism of this radiosensitization is not fully understood, but studies indicate it involves the induction of G2/M phase arrest and subsequent apoptosis. researchgate.netspandidos-publications.comspandidos-publications.com In p53-mutant colorectal cancer cell lines (HT29 and SW620), this compound exerted radiosensitizing effects, with sensitivity enhancement ratios (SERs) increasing with drug concentration. spandidos-publications.comspandidos-publications.com For instance, at 2 µg/ml of this compound, the SER at 2 Gy was 1.41 for HT29 cells and 1.87 for SW620 cells. spandidos-publications.com The combined treatment of this compound and radiation resulted in the slowest cell growth rate and the most prominent foci of Ser139p-γH2AX, a marker of DNA damage. spandidos-publications.comspandidos-publications.com This radiosensitizing effect is attributed to a short-term DNA damage-induced G2/M cycle arrest, followed by enhanced apoptosis, which significantly inhibits cell viability and proliferation. spandidos-publications.com The process is likely triggered through the ATM/CHK/CDC25C/CDC2 signaling pathway. researchgate.netspandidos-publications.com
Research Methodologies and Analytical Approaches in Irinotecan Studies
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
In vitro cytotoxicity assays are fundamental tools for evaluating the anticancer activity of Irinotecan and its active metabolite, SN-38, at the cellular level. The Methyl Thiazolyl Tetrazolium (MTT) assay is a widely employed colorimetric method that quantifies cell viability and proliferation. This assay is based on the principle that metabolically active cells convert the yellow tetrazolium dye (MTT) into an insoluble purple formazan (B1609692) product, which can then be measured spectrophotometrically rsc.orgmdpi.com.
In this compound studies, the MTT assay is used to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50% mdpi.comnih.gov. Studies have shown that this compound and its active metabolite, SN-38, inhibit the growth of various cancer cell lines in a dose-dependent manner iiarjournals.org. For instance, SN-38 has been reported to be 100 to 2000 times more cytotoxic than this compound itself in in vitro cytotoxicity assays wikipedia.orgnih.gov.
Different human cancer cell lines, including colorectal cancer cells like HCT-116 and HT29, as well as pancreatic cancer cell lines such as MIA PaCa-2 and PANC-1, are commonly utilized to assess this compound's cytotoxic effects rsc.orgmdpi.comnih.goviiarjournals.org. For example, in one study, HT29 cells were found to be most sensitive to SN-38 activity with an IC50 value of 0.3 µM, while HCT116 cells were most sensitive to this compound activity mdpi.com. Another study evaluating this compound against CR4 and A-549 cell lines reported IC50 values of 70.41 and 73.26 µg/ml, respectively researchgate.net.
Table 1: Representative IC50 Values of this compound and SN-38 in Various Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) [Reference] | IC50 (µg/ml) [Reference] |
| SN-38 | HT29 | 0.3 mdpi.com | - |
| This compound | HT29 | 8.5 mdpi.com | 100 iiarjournals.org |
| This compound | HCT116 | - | - |
| This compound | CR4 | - | 70.41 researchgate.net |
| This compound | A-549 | - | 73.26 researchgate.net |
| This compound | COLO-357 | - | 5.4 iiarjournals.org |
| This compound | MIA PaCa-2 | - | 23 iiarjournals.org |
| This compound | PANC-1 | - | 46 iiarjournals.org |
Note: IC50 values can vary significantly based on experimental conditions, incubation times, and specific cell lines.
Pharmacokinetic and Pharmacodynamic Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are integral to understanding the relationship between drug dose, systemic exposure, and biological response mdpi.comresearchgate.net. These models are instrumental in optimizing drug administration strategies and designing clinical trials mdpi.comresearchgate.net.
This compound is a prodrug that undergoes metabolism primarily by carboxylesterases to its active metabolite, SN-38 nih.govsonicgenetics.com.autandfonline.com. SN-38 is then further inactivated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G), an inactive metabolite wikipedia.orgnih.govsonicgenetics.com.aunih.gov.
Population pharmacokinetic models are commonly developed to describe the plasma concentration-time profiles of this compound and its metabolites eur.nlspandidos-publications.com. A three-compartment pharmacokinetic model typically describes the disposition of this compound, while SN-38 and SN-38G often exhibit two-compartmental characteristics eur.nlspandidos-publications.com. Physiologically Based Pharmacokinetic (PBPK) models are also employed to predict this compound and SN-38 exposure in the human body, incorporating realistic physiological parameters such as blood flow to different organs and tissue-to-blood partition coefficients mdpi.comnih.govaacrjournals.org.
Key pharmacokinetic parameters estimated through these models include total clearance (CL), volume of distribution at steady-state (Vss), and area under the concentration-time curve (AUC) eur.nlspandidos-publications.comfda.govoup.com. For instance, population estimates for this compound clearance have been reported around 31.6 L/h, with a Vss of 263 L eur.nl. The terminal half-life for this compound is approximately 11.5 hours, while that for SN-38 can be around 32.2 hours spandidos-publications.com.
Table 2: Representative Pharmacokinetic Parameters of this compound and its Metabolites
| Compound | Parameter | Value (Unit) [Reference] |
| This compound | Clearance (CL) | 31.6 L/h eur.nl |
| This compound | Vss | 263 L eur.nl |
| This compound | Terminal t½ | 11.5 h spandidos-publications.com |
| This compound | AUC | 14.9 mg·h/L spandidos-publications.com |
| SN-38 | Terminal t½ | 32.2 h spandidos-publications.com |
| SN-38 | AUC | 0.42 mg·h/L spandidos-publications.com |
| SN-38G | CL/Fm | 66.8 L/h eur.nl |
| SN-38G | Vss/Fm | 85.4 L eur.nl |
Note: Fm denotes the formation fraction.
A notable characteristic of this compound pharmacokinetics and pharmacodynamics is the significant interpatient variability observed in drug exposure and response aacrjournals.orgfda.govoup.comcore.ac.uksci-hub.seascopubs.org. This variability can be attributed to several factors, including genetic polymorphisms in drug-metabolizing enzymes and transporters, as well as physiological differences among individuals tandfonline.comfda.govknowyourbiomarker.orgnih.govnih.govnih.govnih.goveur.nl.
While interpatient variability is substantial, intrapatient variability in this compound and SN-38 pharmacokinetic parameters tends to be minimal oup.comcore.ac.uk. Population pharmacokinetic models, often utilizing software like NONMEM, are crucial for analyzing these variations and estimating individual pharmacokinetic parameters, which can aid in personalizing therapy spandidos-publications.comoup.com.
The active metabolite, SN-38, is responsible for the majority of this compound's antitumor efficacy, exhibiting significantly higher cytotoxic activity than the parent drug wikipedia.orgnih.govnih.govguidetopharmacology.org. Therefore, studies frequently focus on correlating the systemic exposure of SN-38 with observed biological effects, such as tumor response or inhibition of cancer cell growth mdpi.comfda.govsonicgenetics.com.au.
Pharmacokinetic/pharmacodynamic models aim to establish the exposure-response relationship, where the concentration of SN-38 in tumor interstitial fluid is often considered a key driver of efficacy in vivo mdpi.com. Virtual clinical trials based on these models have successfully predicted the antitumor efficacy of this compound, demonstrating consistency with clinical practice mdpi.com.
Genetic and Haplotype Analysis
Genetic and haplotype analyses are critical for identifying inherited variations that influence this compound's disposition and the resulting biological effects. Pharmacogenomics studies explore single-nucleotide polymorphisms (SNPs) and haplotypes in genes encoding drug-metabolizing enzymes and transporters tandfonline.comnih.govnih.gov.
UGT1A1 Gene : The UGT1A1 gene encodes the UDP-glucuronosyltransferase 1A1 enzyme, which plays a central role in the glucuronidation and inactivation of SN-38 to SN-38G nih.govsonicgenetics.com.autandfonline.comknowyourbiomarker.orgnih.gov. Genetic variants in UGT1A1 can lead to altered enzyme activity, affecting SN-38 metabolism. The most commonly studied variant is UGT1A128, characterized by an extra TA dinucleotide repeat in the promoter region sonicgenetics.com.autandfonline.comknowyourbiomarker.orgnih.govnih.gov. Individuals homozygous for the UGT1A128 allele exhibit reduced UGT1A1 enzyme activity tandfonline.comnih.gov. Other UGT1A1 variants, such as UGT1A1*6 (G71R polymorphism in exon 1), are also relevant, particularly in Asian populations, and have been associated with altered SN-38 pharmacokinetics knowyourbiomarker.orgnih.govnih.govportlandpress.com.
Transporter Genes (ABC Transporters) : ATP-binding cassette (ABC) transporters are membrane proteins involved in the efflux of drugs and their metabolites from cells. Several ABC transporter genes have been investigated for their influence on this compound disposition:
ABCB1 (MDR1 P-glycoprotein) : The 1236C>T polymorphism in ABCB1 has been associated with significantly increased exposure to both this compound and its active metabolite SN-38 nih.govnih.goveur.nlunizg.hr.
ABCC1 (MRP-1) and ABCC2 (MRP-2/cMOAT) : These multidrug resistance-associated proteins are also involved in the disposition of this compound and its metabolites tandfonline.comnih.govnih.govnih.goveur.nl.
ABCG2 (Breast Cancer Resistance Protein - BCRP) : ABCG2 is another efflux transporter whose overexpression has been shown to contribute to acquired resistance to this compound in cancer cell lines nih.gov.
Genotyping studies for these genes help to identify patients who may exhibit altered drug metabolism or transport, contributing to interindividual variability in this compound exposure nih.govnih.govnih.govresearchgate.net.
Candidate gene association studies investigate specific genes hypothesized to influence drug pharmacokinetics, pharmacodynamics, and efficacy based on their known biological functions related to the drug's pathway nih.govunizg.hrnih.gov. For this compound, these studies focus on genes involved in its cytotoxic action, metabolism, and transport.
Beyond the UGT1A1 and ABC transporter genes, research has explored polymorphisms in other genes that may affect this compound's activity. These include genes encoding DNA repair enzymes, such as XRCC1, and the drug target itself, topoisomerase I (TOP1) nih.govnih.goveur.nlnih.gov. For example, a retrospective candidate gene haplotype association study investigated genes like CDC45L, NFKB1, PARP1, TDP1, and XRCC1, which are known to influence the cytotoxic action of camptothecins nih.gov. Findings from such studies have indicated that genetic variations in pharmacodynamic genes, like an XRCC1 haplotype, may influence the objective response to this compound-containing therapies in patients with advanced colorectal cancer nih.govnih.gov.
These comprehensive genetic and haplotype analyses provide a deeper understanding of the molecular basis of variability in this compound response, paving the way for more personalized therapeutic strategies.
Q & A
Q. What are the primary mechanisms of action of irinotecan, and how can they be experimentally validated in preclinical models?
this compound inhibits topoisomerase I by stabilizing DNA-topoisomerase I complexes, leading to DNA double-strand breaks during replication. Methodologically, validate this using:
- Comet assays to detect DNA damage .
- Immunofluorescence for γ-H2AX foci (a marker of DNA breaks) .
- Cell viability assays (e.g., IC50 determination in colon cancer cell lines like HCT116 or LoVo) .
- Table 1: Example IC50 values for this compound in common cell lines (e.g., LoVo: 25–40 μg/mL; HT-29: 30–50 μg/mL) .
Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity in murine models?
Use a modified Fibonacci sequence for dose increments, starting at 10% of the LD50 (lethal dose 50%). Monitor:
Q. What are the best practices for assessing this compound metabolites (e.g., SN-38, SN-38 glucuronide) in pharmacokinetic studies?
Use high-performance liquid chromatography (HPLC) with fluorescence detection:
- Sample preparation : Plasma extraction via protein precipitation (acetonitrile).
- Validation : Ensure ≤15% inter-day variability for SN-38 quantification .
- Table 2: Typical PK parameters (e.g., SN-38 half-life: 10–14 hours; AUC ratio of SN-38G to SN-38: 20:1) .
Advanced Research Questions
Q. How can researchers resolve contradictory efficacy data for this compound combination therapies across clinical trials?
Apply meta-analysis frameworks to harmonize outcomes:
- Stratify trials by regimen (e.g., FOLFIRI vs. IFL) and patient subpopulations (e.g., UGT1A1*28 genotype).
- Adjust for publication bias using funnel plots and Egger’s regression .
- Example conflict : Bevacizumab + IFL improved survival (HR 0.66) vs. IFL alone , but cetuximab + this compound showed limited benefit in KRAS-mutant tumors .
Q. What experimental approaches can identify this compound resistance mechanisms in colorectal cancer?
- Longitudinal genomic sequencing of patient-derived xenografts (PDXs) pre/post-treatment to detect mutations in TOP1 or homologous recombination repair genes .
- Clonogenic assays under escalating this compound doses to select resistant clones, followed by RNA-seq for upregulated efflux transporters (e.g., ABCG2) .
- Table 3: Common resistance markers (e.g., reduced Top1 activity, UGT1A1 overexpression) .
Q. How should Bayesian statistical methods be applied to optimize this compound trial designs for rare cancers (e.g., neuroblastoma)?
- Use adaptive randomization to allocate patients to this compound-containing arms based on accumulating response data.
- Define posterior probability thresholds (e.g., >90% probability of superiority over control) for early stopping .
- Incorporate PK/pharmacodynamic (PD) modeling to predict dose-response relationships in small cohorts .
Q. What methodologies improve reproducibility in this compound studies investigating SNP-38 glucuronidation variability?
- Genotype-phenotype correlation : Screen for UGT1A1 polymorphisms (e.g., *28 allele) using Sanger sequencing or TaqMan assays .
- In vitro glucuronidation assays : Use human liver microsomes to quantify SN-38G formation rates, normalized to UGT1A1 activity .
- Report effect sizes (e.g., odds ratios for severe neutropenia in *28/*28 vs. wild-type: 3.5–5.0) .
Methodological Considerations
Q. How to address inter-study variability in this compound toxicity reporting?
Adopt CTCAE v5.0 criteria for standardized grading. For diarrhea:
- Preventive loperamide protocols : 4 mg at first dose, then 2 mg every 2 hours until 12 hours post-infusion .
- Hydration and electrolyte monitoring to mitigate cholinergic syndrome .
Q. What statistical tools are optimal for analyzing time-to-progression (TTP) data in this compound trials?
Q. How can researchers integrate this compound PK/PD models into preclinical-to-clinical translation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
